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Compound of Interest

Compound Name: 3-Methylocta-2,6-dienal

Cat. No.: B15468030

Disclaimer: Spectroscopic data for 3-Methylocta-2,6-dienal is not readily available in public
databases. This guide provides a comprehensive spectroscopic analysis of the closely related
and extensively studied compound, 3,7-dimethylocta-2,6-dienal, commonly known as citral.
Citral is a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer).
This information serves as a valuable reference for researchers and professionals in drug
development and chemical analysis.

This technical guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 3,7-dimethylocta-2,6-dienal. It includes
tabulated spectral data for easy reference and outlines the general experimental protocols for
each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 13C NMR spectral data for the two isomers of citral.

'H NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal
(Citral)

The proton NMR spectrum of citral shows distinct signals for its two isomers, geranial and
neral.
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Chemical Shift (d) o Assignment )
Multiplicity _ Assignment (Neral)

ppm (Geranial)

~9.89 d 1-H (Aldehyde)

~9.97 d 1-H (Aldehyde)

~5.88 d 2-H 2-H

~5.08 t 6-H 6-H

~2.16-2.23 m 4-H, 5-H 4-H, 5-H

~2.16 S 3-CHs

~1.98 S 3-CHs

~1.68 S 7-CHs 7-CHs

~1.60 S 8-H 8-H

d: doublet, t: triplet, s: singlet, m: multiplet

13C NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal

(Citral)[1][2]

The 13C NMR spectrum provides detailed information about the carbon framework of the

molecule.
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Chemical Shift (8) ppm Assignment (Carbon No.)
191.5 C-1 (Aldehyde)
164.0 C-3

133.3 C-7

127.5 C-2

1225 C-6

40.7 C-5

274 C-14

25.7 C-8

17.7 3-CHs

17.6 7-CHs

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like citral is as follows:

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs). A small amount of a reference standard, such as tetramethylsilane
(TMS), is often added.

o Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer.
The *H and 13C NMR spectra are acquired using a high-field NMR spectrometer.

o Data Processing: The resulting free induction decay (FID) is Fourier-transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the
TMS signal (& 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Wavenumber (cm™1) Intensity Assignment
2970-2915 Strong C-H stretch (alkane)
2850 Medium C-H stretch (aldehyde)
C=0 stretch (conjugated
1675 Strong
aldehyde)
1630 Medium C=C stretch (alkene)
1445 Medium C-H bend (alkane)
1375 Medium C-H bend (gem-dimethyl)
=C-H bend (trisubstituted
~840 Weak

alkene)

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a liquid sample like citral, a thin film can be prepared between two
salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly
on the ATR crystal.

o Data Acquisition: A background spectrum of the empty spectrometer is recorded. The sample
is then placed in the IR beam, and the sample spectrum is acquired.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
Is used to determine the molecular weight and elemental composition of a compound and can
provide structural information through fragmentation patterns.
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Mass Spectral Data of 3,7-Dimethylocta-2,6-dienal
(Citral)[1]

The mass spectrum of citral shows a molecular ion peak and several characteristic fragment

ions.
m/z Relative Intensity (%) Possible Fragment
152 ~10 [M]* (Molecular lon)
137 ~15 [M-CHs]*
109 ~20 [M-CsH7]*
84 60 [CeH12]* (from retro-Diels-
Alder)
69 100 [CsHo]* (Base Peak)
41 ~85 [CsHs]*

Experimental Protocol for Mass Spectrometry

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a gas chromatograph (GC-MS) for volatile compounds like citral.

« lonization: The sample molecules are ionized, commonly using Electron lonization (EI),
which involves bombarding the molecules with a high-energy electron beam.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3,7-Dimethylocta-2,6-dienal:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15468030#spectroscopic-data-of-3-methylocta-2-6-
dienal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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